Tripropylphosphine

Übersicht

Beschreibung

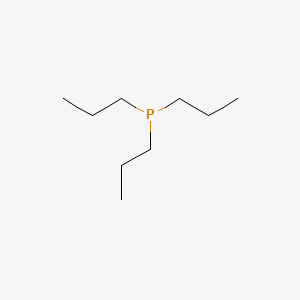

Tripropylphosphine is a tertiary phosphine with the chemical formula C₉H₂₁P . It is a clear, colorless liquid that is pyrophoric, meaning it can ignite spontaneously in air. This compound is commonly used as a ligand in organometallic chemistry and serves as a versatile reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tripropylphosphine can be synthesized through several methods:

From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form this compound.

Reduction of Phosphine Oxides: Another common method is the reduction of phosphine oxides using reducing agents such as lithium aluminum hydride (LiAlH₄).

Addition of P-H to Unsaturated Compounds: This involves the addition of phosphine (P-H) to unsaturated compounds like alkenes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Substitution: It can undergo substitution reactions to form various phosphonium salts.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sulfur under mild conditions.

Substitution: Halogenated compounds under inert atmosphere.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products:

This compound Oxide: Formed from oxidation reactions.

Phosphonium Salts: Formed from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Tripropylphosphine is widely utilized in organic synthesis, particularly in the formation of phosphonium salts and as a ligand in metal-catalyzed reactions. The following table summarizes key applications in this domain:

Catalytic Applications

In catalysis, this compound serves as an effective ligand for transition metals, facilitating various reactions such as:

- Hydroformylation: TPP is used to enhance the regioselectivity and yield of aldehydes from olefins.

- Hydrogenation Reactions: It acts as a stabilizing ligand for metal catalysts, improving the efficiency of hydrogenation processes.

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in drug design and delivery systems:

- Mitochondria-Targeted Drug Delivery: TPP derivatives are being explored as carriers for targeted drug delivery to mitochondria, enhancing the efficacy of anticancer drugs while minimizing side effects .

- Antitumor Activity: Compounds modified with TPP have shown promising results in inhibiting tumor growth by selectively targeting mitochondrial functions .

Case Study 1: Mitochondria-Targeted Anticancer Agents

Research has demonstrated that TPP can be conjugated with various anticancer agents to improve their delivery to mitochondria. For instance, TPP-conjugated doxorubicin (DOX) exhibited enhanced cytotoxicity against drug-resistant cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Phosphonium Salt Synthesis

A study reported the synthesis of phosphonium salts using this compound and alkyl halides, achieving high yields and purity. This method has been applied to develop new pharmaceuticals with improved biological activity .

Wirkmechanismus

The mechanism of action of tripropylphosphine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include metal centers in organometallic complexes, and the pathways involved often include coordination and electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Triethylphosphine: Similar in size and basicity but less pyrophoric.

Tributylphosphine: Larger and more sterically hindered, making it less reactive in certain reactions.

Uniqueness: Tripropylphosphine is unique due to its balance of size, basicity, and reactivity. It is more pyrophoric than triethylphosphine, making it more reactive in certain conditions, yet it is less sterically hindered than tributylphosphine, allowing it to participate in a wider range of reactions .

Biologische Aktivität

Tripropylphosphine (TPP) is a phosphine compound that has garnered attention for its biological activity, particularly in the fields of cancer therapy and mitochondrial targeting. This article explores the various aspects of TPP's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is a member of the phosphine family, characterized by the presence of three propyl groups attached to a phosphorus atom. Its structure allows it to interact with biological systems in unique ways, particularly through its ability to target mitochondria.

- Mitochondrial Targeting : TPP has a high affinity for mitochondrial membranes due to its lipophilic nature. This property enables it to selectively accumulate in tumor cells, which often exhibit altered mitochondrial dynamics compared to normal cells. The selective accumulation enhances the efficacy of TPP-based drugs while minimizing toxicity to healthy tissues .

- Induction of Apoptosis : TPP derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting mitochondrial enzymes. This mechanism is particularly effective against cancer cells that rely heavily on mitochondrial metabolism .

- Synergistic Effects : Research indicates that TPP can enhance the activity of established anticancer agents, such as paclitaxel. When used in combination, TPP derivatives demonstrate significantly lower IC50 values compared to their parent compounds, indicating a synergistic effect that could improve therapeutic outcomes .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of various TPP derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 5 | Mitochondrial depolarization |

| PPh3-derivative | HeLa | 3 | Apoptosis induction |

| PPh3-allylbenzene | MCF-7 | 7 | Synergistic with paclitaxel |

| PPh3-coupled DOX | HCT116 | 2 | Direct mitochondrial targeting |

Source: Compiled from various studies on TPP derivatives .

Case Studies

- Antitumor Activity : A study investigated the effects of triphenylphosphine derivatives on the A549 lung cancer cell line. The results indicated that these compounds exhibited potent antitumor activity with IC50 values significantly lower than those of conventional chemotherapeutics. The selectivity for cancer cells was attributed to the targeted accumulation in mitochondria .

- Anti-inflammatory Properties : Another research effort evaluated TPP complexes for their anti-inflammatory effects using LPS-stimulated THP-1 macrophage-like cells. The complexes demonstrated a capacity to modulate pro-inflammatory cytokine secretion, suggesting potential applications in treating inflammatory diseases alongside cancer therapy .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Selective Toxicity : TPP derivatives show selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that TPP affects cellular metabolism by targeting mitochondrial functions, thereby influencing energy production and apoptosis pathways .

- Potential for Drug Development : The unique properties of TPP make it a promising candidate for developing new anticancer drugs that can effectively target mitochondria and overcome drug resistance in tumor cells .

Eigenschaften

IUPAC Name |

tripropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAHLRCZMOTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176876 | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2234-97-1 | |

| Record name | Tripropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tripropylphosphine in organometallic chemical vapor deposition (OMCVD)?

A: this compound acts as a stabilizing ligand in organometallic precursors used in OMCVD. For instance, this compound selenide, in combination with dimethylzinc, facilitates the growth of epitaxial ZnSe films at relatively low temperatures (375-450 °C) []. This is crucial for creating high-quality semiconductor materials.

Q2: How does the structure of this compound influence its coordination behavior?

A: this compound, like other trialkylphosphines, acts as a strong σ-donor ligand due to the lone pair of electrons on the phosphorus atom. Its bulky propyl groups impose steric hindrance, influencing the geometry and stability of the resulting metal complexes. For example, in the platinum(II) complex with this compound and ethanethiolate ligands, the steric repulsion between the alkyl groups contributes to the non-planarity of the Pt2S2 bridge and the pyramidal configuration at the sulfur atoms [].

Q3: Are there any alternative ligands to this compound in specific applications?

A: Yes, the choice of phosphine ligand can significantly impact the outcome of a reaction. For example, in the iridium-catalyzed dimerization of terminal alkynes, triarylphosphine complexes selectively yield (E)-enynes for silylethynes, while this compound complexes provide (Z)-enynes for silylalkynes or 1,2,3-butatrienes for tert-alkylethynes []. This highlights how subtle structural changes in the ligand can lead to different product outcomes.

Q4: What analytical techniques are employed to characterize this compound and its complexes?

A4: Various techniques are used to characterize this compound and its derivatives. Common methods include:

- X-ray crystallography: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and overall molecular geometry [, ].

- Vibrational spectroscopy (IR and Raman): These techniques help identify functional groups and study the bonding characteristics within the molecule [].

- Ligand-field spectroscopy: This technique provides information about the electronic structure and geometry of metal complexes with this compound ligands [].

- Mass spectrometry: This technique helps determine the molecular weight and fragmentation patterns of the compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.